Phosalone Phosalone Phosalone is a member of the class of 1,3-benzoxazoles carrying a [(diethoxyphosphorothioyl)sulfanyl]methyl group at the nitrogen atom, an oxo group at position 2 and a chloro group at position 6. It is an organothiophosphate insecticide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide and an agrochemical. It is an organothiophosphate insecticide, an organochlorine insecticide, a carbamate ester and a member of 1,3-benzoxazoles.
Phosalone, also known as agria 1060 a or zolone, belongs to the class of organic compounds known as benzoxazolones. These are organic compounds containing a benzene fused to an oxazole ring (a five-member aliphatic ring with three carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group. Phosalone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, phosalone is primarily located in the membrane (predicted from logP). Phosalone is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 2310-17-0
VCID: VC0539531
InChI: InChI=1S/C12H15ClNO4PS2/c1-3-16-19(20,17-4-2)21-8-14-10-6-5-9(13)7-11(10)18-12(14)15/h5-7H,3-4,8H2,1-2H3
SMILES: CCOP(=S)(OCC)SCN1C2=C(C=C(C=C2)Cl)OC1=O
Molecular Formula: C12H15ClNO4PS2
Molecular Weight: 367.8 g/mol

Phosalone

CAS No.: 2310-17-0

Inhibitors

VCID: VC0539531

Molecular Formula: C12H15ClNO4PS2

Molecular Weight: 367.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Phosalone - 2310-17-0

CAS No. 2310-17-0
Product Name Phosalone
Molecular Formula C12H15ClNO4PS2
Molecular Weight 367.8 g/mol
IUPAC Name 6-chloro-3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C12H15ClNO4PS2/c1-3-16-19(20,17-4-2)21-8-14-10-6-5-9(13)7-11(10)18-12(14)15/h5-7H,3-4,8H2,1-2H3
Standard InChIKey IOUNQDKNJZEDEP-UHFFFAOYSA-N
Impurities The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/
SMILES CCOP(=S)(OCC)SCN1C2=C(C=C(C=C2)Cl)OC1=O
Canonical SMILES CCOP(=S)(OCC)SCN1C2=C(C=C(C=C2)Cl)OC1=O
Appearance Solid powder
Colorform Crystals
White
Colorless
Density 1.338 g/mL at 20 °C
1.4 g/cm³
Flash Point 100 °C c.c.
Melting Point 47.75 °C
47.5-48 °C
46°C
Physical Description Solid
COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
Description Phosalone is a member of the class of 1,3-benzoxazoles carrying a [(diethoxyphosphorothioyl)sulfanyl]methyl group at the nitrogen atom, an oxo group at position 2 and a chloro group at position 6. It is an organothiophosphate insecticide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide and an agrochemical. It is an organothiophosphate insecticide, an organochlorine insecticide, a carbamate ester and a member of 1,3-benzoxazoles.
Phosalone, also known as agria 1060 a or zolone, belongs to the class of organic compounds known as benzoxazolones. These are organic compounds containing a benzene fused to an oxazole ring (a five-member aliphatic ring with three carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group. Phosalone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, phosalone is primarily located in the membrane (predicted from logP). Phosalone is a potentially toxic compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Stable under normal laboratory conditions for a period of 2 years.
Solubility 6.96e-06 M
Sol in ketones, alcohols and most aromatic solvents; practically insol in aliphatic hydrocarbons
In ethyl acetate, acetone, acetonitrile, benzene, chloroform, dichloromethane, dioxane, methyl ethyl ketone, toluene, xylene c. 1000, hexane 11 (all in g/L, 20 °C)
In water, 3.05mg/L at 25 °C
0.00305 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 0.0003 (very poor)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Phosalone; Azofene; Fozalon; P 974; P-974; P974; RP 11974; RP-11974; RP11974;
Vapor Pressure 4.54X10-8 mm Hg at 25 °C (est)
Vapor pressure at 25 °C: negligible
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2: Amniattalab A, Razi M. Effect of phosalone on testicular tissue and in vitro fertilizing potential. Int J Fertil Steril. 2015 Apr-Jun;9(1):93-106. Epub 2015 Apr 21. PubMed PMID: 25918597; PubMed Central PMCID: PMC4410043.
3: Kaya H, Çelik EŞ, Gürkan M, Yılmaz S, Akbulut M. Effects of subchronic exposure to phosalone on oxidative stress and histopathological alterations in common carp (Cyprinus carpio, L., 1758). J Toxicol Environ Health A. 2013;76(14):853-64. doi: 10.1080/15287394.2013.823136. PubMed PMID: 24053362.
4: Alizadeh A, Talebi-Jahromi K, Hosseininaveh V, Ghadamyari M. Toxicological and biochemical characterizations of AChE in phosalone-susceptible and resistant populations of the common pistachio psyllid, Agonoscena pistaciae. J Insect Sci. 2014 Feb 5;14:18. doi: 10.1093/jis/14.1.18. PubMed PMID: 25373165; PubMed Central PMCID: PMC4199533.
5: Issert V, Lazaro R, Lamaty F, Rolland V, Besançon P, Caporiccio B, Grenier P, Bellon-Maurel V. Production of polyclonal antibodies towards the immunodetection of insecticide phosalone. Amino Acids. 1999;17(4):377-89. PubMed PMID: 10707767.
6: Mergnat T, Fritsch P, Saint-Joly C, Truchot E, Saint-Blanquat G. Reduction in phosalone residue levels during industrial dehydration of apples. Food Addit Contam. 1995 Nov-Dec;12(6):759-67. PubMed PMID: 8608850.
7: Vasilić Z, Drevenkar V, Stengl B, Fröbe Z, Rumenjak V. Diethylphosphorus metabolites in serum and urine of persons poisoned by phosalone. Chem Biol Interact. 1993 Jun;87(1-3):305-13. PubMed PMID: 8343988.
8: Altuntas I, Delibas N, Doguc DK, Ozmen S, Gultekin F. Role of reactive oxygen species in organophosphate insecticide phosalone toxicity in erythrocytes in vitro. Toxicol In Vitro. 2003 Apr;17(2):153-7. PubMed PMID: 12650668.
9: Daneshvar N, Hejazi MJ, Rangarangy B, Khataee AR. Photocatalytic degradation of an organophosphorus pesticide phosalone in aqueous suspensions of titanium dioxide. J Environ Sci Health B. 2004 Mar;39(2):285-96. PubMed PMID: 15132335.
10: Gandhi SR, Kulkarni SB, Netrawali MS. Comparative effects of synthetic insecticides--endosulfan, phosalone and permethrin--on Chlamydomonas reinhardtii algal cells. Acta Microbiol Hung. 1988;35(2):93-9. PubMed PMID: 3188835.
11: Drevenkar V, Fröbe Z, Vasilić Z, Tkalcević B, Stefanac Z. The rate of urinary excretion of phosalone residues in occupationally exposed persons. Sci Total Environ. 1979 Dec;13(3):235-43. PubMed PMID: 538451.
12: O'Malley MA, McCurdy SA. Subacute poisoning with phosalone, an organophosphate insecticide. West J Med. 1990 Dec;153(6):619-24. PubMed PMID: 2293466; PubMed Central PMCID: PMC1002638.
13: Talebi K. Dissipation of phosalone and diazinon in fresh and dried alfalfa. J Environ Sci Health B. 2006;41(5):595-603. PubMed PMID: 16785169.
14: Pokharkar DS, Dethe MD. Studies on the residues of phosalone on chilli by GLC after multiband plate cleanup. J Environ Sci Health B. 1981;16(5 Pt B):629-36. PubMed PMID: 7299076.
15: Bharavi K, Reddy KS. Effect of anticholinesterase compound phosalone on blood-brain barrier (BBB) permeability. Indian J Physiol Pharmacol. 2005 Jul-Sep;49(3):337-40. PubMed PMID: 16440853.
16: Kazemi M, Torbaghan AE, Tahmasbi AM, Valizadeh R, Naserian AA. Effects of phosalone consumption via feeding with or without sodium bentonite on performance, blood metabolites and its transition to milk of Iranian Baluchi sheep. J Anim Sci Technol. 2017 May 15;59:10. doi: 10.1186/s40781-017-0135-7. eCollection 2017. PubMed PMID: 28515956; PubMed Central PMCID: PMC5430607.
17: Reddy SJ, Reddy BV, Ramamurthi R. Impact of chronic phosalone toxicity on erythropoietic activity of fish, Oreochromis mossambicus. Biochem Int. 1991 Oct;25(3):547-52. PubMed PMID: 1805799.
18: Espinosa-Mansilla A, Guiberteau Cabanillas A, Salinas F, Mora N, Zamoro A. Rapid kinetic spectrophotometric determination of phosalone (Zolone) in a commercial formulation. J AOAC Int. 2000 Jan-Feb;83(1):1-7. PubMed PMID: 10692997.
19: Glukhova LG. [Changes in the biochemical indicators of the blood after exposure to phosalone]. Gig Sanit. 1985 Feb;(2):73. Russian. PubMed PMID: 3988062.
20: Ikramov LT, Tashpulatov AIu, Mirkhaĭtov T. [Spectrophotometric analysis of sayphos, phosalone and phthalophos in study of the liver]. Sud Med Ekspert. 1980;23(3):33-5. Russian. PubMed PMID: 7404621.
PubChem Compound 4793
Last Modified Nov 11 2021
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